1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one
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Description
1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one is a useful research compound. Its molecular formula is C27H20N2O2S and its molecular weight is 436.53. The purity is usually 95%.
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Biological Activity
1-(4-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)propan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on available research data, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C23H22N2O, with a molecular weight of approximately 358.44 g/mol. The structure can be represented as follows:
Research indicates that this compound exhibits its biological effects through several key mechanisms:
Anticancer Activity:
- Inhibition of Angiogenesis: The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. This inhibition leads to reduced tumor growth and metastasis by limiting blood supply to the tumor cells.
- Induction of Apoptosis: Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving caspase cascades and mitochondrial dysfunction.
Antimycobacterial Activity:
- The compound has demonstrated significant activity against Mycobacterium tuberculosis by disrupting cell wall synthesis. This mechanism is critical for the bacterium's survival and replication.
Biological Activity Data
The following table summarizes the biological activities and their corresponding effects observed in various studies.
Biological Activity | Target/Mechanism | Effect | Reference |
---|---|---|---|
Anticancer | Inhibition of VEGFR-2 | Suppression of tumor growth | |
Induction of apoptosis | Increased cancer cell death | ||
Antimycobacterial | Disruption of cell wall synthesis | Inhibition of Mycobacterium growth |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Cancer Cell Lines: In vitro studies using various cancer cell lines (e.g., breast cancer and melanoma) demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
- Animal Models: In vivo studies using mouse xenograft models showed a marked reduction in tumor size following administration of the compound compared to controls. Tumor growth inhibition was observed over a treatment period of four weeks with minimal toxicity reported.
- Mycobacterial Infection Models: The compound was tested against Mycobacterium tuberculosis in infected macrophage models, showing a reduction in bacterial load by up to 90% after 48 hours of treatment at optimal concentrations.
Properties
IUPAC Name |
1-[4-(2,6-diphenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-2-23(30)18-13-15-21(16-14-18)31-26-22-17-24(19-9-5-3-6-10-19)32-27(22)29-25(28-26)20-11-7-4-8-12-20/h3-17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJAUQVKBTUOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C3C=C(SC3=NC(=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.